molecular formula C11H20N2O3 B3027978 tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate CAS No. 1445951-76-7

tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

Cat. No. B3027978
CAS RN: 1445951-76-7
M. Wt: 228.29
InChI Key: NWSWQZIICCESNY-DJLDLDEBSA-N
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Description

“tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by its CAS number [1445951-76-7] .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H20N2O2. It has a molecular weight of 212.29 g/mol . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • This compound plays a significant role in organic synthesis, particularly in the formation of aminopyrroles and bicyclic analogues. A study by Qiu, Wang, and Zhu (2017) demonstrated the use of tert-butylamine in a palladium-catalyzed reaction to produce polysubstituted aminopyrroles (Qiu, Wang, & Zhu, 2017).
  • Another application was found in the work by Moskalenko and Boev (2014), where tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions to form hexahydro-3aH-furo[3,4-h]isoquinoline derivatives, highlighting the compound's utility in producing complex organic structures (Moskalenko & Boev, 2014).

Role in Catalysis and Reactions

  • The compound has been utilized in Diels-Alder reactions, as demonstrated by Padwa, Brodney, and Lynch (2003). Their research illustrated its use in preparing hexahydroindolinones, indicating its potential in catalyzing cycloaddition reactions (Padwa, Brodney, & Lynch, 2003).
  • Hozjan et al. (2023) highlighted its use in the organocatalyzed synthesis of pyrrole carboxylates, demonstrating the compound's versatility in synthesizing diverse organic molecules (Hozjan et al., 2023).

Development of Pharmacologically Relevant Intermediates

  • Bahekar et al. (2017) developed an efficient synthesis process for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, underlining its importance as a pharmacophore in diverse pharmacological activities (Bahekar et al., 2017).
  • The synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, as described by Jarugu et al. (2018), further demonstrates its application in creating intermediates for nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).

properties

IUPAC Name

tert-butyl (3aR,6S,6aR)-6-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-7(12)9-8(13)4-5-15-9/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSWQZIICCESNY-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112734
Record name 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

CAS RN

1445951-76-7
Record name 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Reactant of Route 2
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Reactant of Route 3
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Reactant of Route 4
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Reactant of Route 5
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

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